Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Vorbereitungsmethoden
The synthesis of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoroacetamido Group: This step usually involves the reaction of an amine with trifluoroacetic anhydride.
Attachment of the Benzamido Group: This is typically done through amide bond formation using benzoyl chloride and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or trifluoroacetamido groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido and benzamido groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzothiophene core may also play a role in stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
ETHYL 4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE: This compound shares the trifluoroacetamido group but has a different core structure.
(E)-N-(3-(1-(2-(4-(2,2,2-TRIFLUOROACETAMIDO)BENZOYL)HYDRAZONO)ETHYL)PHENYL)NICOTINAMIDE: This compound also features the trifluoroacetamido group and has been studied for its potential as a VEGFR-2 inhibitor.
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H19F3N2O4S |
---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
ethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H19F3N2O4S/c1-2-29-18(27)15-13-5-3-4-6-14(13)30-17(15)25-16(26)11-7-9-12(10-8-11)24-19(28)20(21,22)23/h7-10H,2-6H2,1H3,(H,24,28)(H,25,26) |
InChI-Schlüssel |
IGKTUSKQPCAKQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.